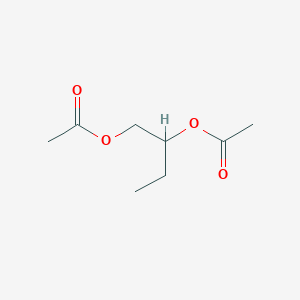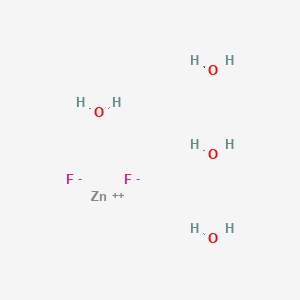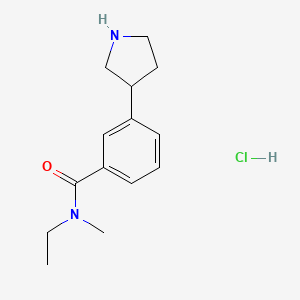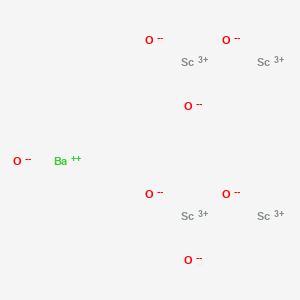
DICARBONYLBIS(CYCLOPENTADIENYL)TITANIUM(II)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dicarbonylbis(cyclopentadienyl)titanium(II) is a chemical compound with the formula (η5-C5H5)2Ti(CO)2, abbreviated as Cp2Ti(CO)2 . This maroon-colored, air-sensitive species is soluble in aliphatic and aromatic solvents . It is used as a pharmaceutical intermediate .
Synthesis Analysis
Cp2Ti(CO)2 is prepared by the reduction of titanocene dichloride with magnesium as a slurry in tetrahydrofuran (THF) under an atmosphere of carbon monoxide . The reaction can be represented as follows:
Molecular Structure Analysis
The molecular structure of Dicarbonylbis(cyclopentadienyl)titanium(II) has been confirmed by X-ray crystallography . The molecule has Cs symmetry with atoms Ti and Cl and the acetyl group lying in the crystallographic mirror plane. The Ti atom has distorted tetrahedral coordination, and it interacts strongly with the oxygen of the acetyl group which acts as a bidentate three-electron ligand .
Chemical Reactions Analysis
Dicarbonylbis(cyclopentadienyl)titanium(II) has been used for the deoxygenation of sulfoxides, reductive coupling of aromatic aldehydes, and reduction of aldehydes . It reacts with acyl halides RCOCl (R = Me or Ph) to give acyl derivatives of titanium (IV), [Ti(cp)2(COR)Cl]. Under the same conditions, the reaction of (1) with alkyl iodides gives the acyl derivatives [Ti(cp)2(COR)I] (R = Me, Et, Pri, or Bus) .
Physical And Chemical Properties Analysis
Dicarbonylbis(cyclopentadienyl)titanium(II) is a maroon solid . It has a melting point of 90°C and sublimes at 40–80°C/0.001 mmHg . It is soluble in most common organic solvents but reacts with CHCl3 and CH2Cl2 .
Applications De Recherche Scientifique
Organometallic Synthesis and Catalysis
DICARBONYLBIS(CYCLOPENTADIENYL)TITANIUM(II) and related compounds have been extensively studied for their applications in organometallic synthesis. For instance, they serve as precursors for the synthesis of substituted cyclopentadienes, which are further applied in the synthesis of other organometallic complexes. This is particularly relevant in the formation of iron, tungsten, titanium, and rhenium complexes through novel synthetic routes that exploit the unique reactivity of these titanium complexes (Top et al., 2001). Additionally, these complexes are pivotal in ethylene trimerization processes, where they act as catalysts to produce 1-hexene, a valuable product in industrial chemistry (Deckers et al., 2002).
Nanomaterial Synthesis
One particularly innovative application of DICARBONYLBIS(CYCLOPENTADIENYL)TITANIUM(II) involves the synthesis of carbon-encapsulated titanium dioxide nanocrystals. This method relies on the reaction of titanocene complexes with ammonium persulfate to produce TiO2 nanocrystals with a carbon shell, exhibiting promising characteristics for use as anode materials in lithium-ion batteries (Liu et al., 2017).
Photocatalysis and Polymerization
The complex has been utilized in photocatalysis, particularly in radical photopolymerization reactions. Its activation under UV light can significantly reduce oxygen inhibition, a common challenge in photopolymerization, while simultaneously facilitating the in situ formation of titanium-based nanoparticles. This dual functionality underscores the potential of DICARBONYLBIS(CYCLOPENTADIENYL)TITANIUM(II) in advanced materials synthesis and catalysis (Versace et al., 2014).
Coordination Chemistry and Material Properties
Research has also delved into the coordination chemistry of titanium complexes, including those with cyclopentadienyl ligands, to understand their bonding and electronic properties. These studies have provided insight into ligand-metal covalency, which is crucial for designing organometallic complexes with desired reactivity and properties for use in catalysis and materials science (George et al., 2005).
Safety and Hazards
Dicarbonylbis(cyclopentadienyl)titanium(II) is classified as a flammable solid (H228). It is toxic if swallowed (H301) and harmful if inhaled (H332). Precautionary measures include keeping away from heat, hot surfaces, sparks, open flames, and other ignition sources. Avoid breathing dust/fume/gas/mist/vapors/spray. Wash face, hands, and any exposed skin thoroughly after handling .
Mécanisme D'action
Target of Action
Dicarbonylbis(cyclopentadienyl)titanium(II) is a chemical compound that primarily targets organic molecules containing C–Cl, P–Cl, O–H, and S–Cl bonds . It interacts with these molecules to induce various chemical reactions.
Mode of Action
The compound interacts with its targets through a process of reduction. It has been used for the deoxygenation of sulfoxides, reductive coupling of aromatic aldehydes, and reduction of aldehydes . This interaction results in changes to the target molecules, altering their chemical structure and properties.
Pharmacokinetics
It’s known that the compound is insoluble in water but soluble in aliphatic and aromatic solvents . This suggests that its bioavailability may be influenced by the presence of these solvents.
Action Environment
The action, efficacy, and stability of Dicarbonylbis(cyclopentadienyl)titanium(II) can be influenced by various environmental factors. For instance, the compound is air-sensitive , suggesting that its stability and activity may be affected by exposure to air. Additionally, its solubility in different solvents suggests that the choice of solvent can impact its action and efficacy.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for DICARBONYLBIS(CYCLOPENTADIENYL)TITANIUM(II) involves the reaction of cyclopentadiene with titanium tetrachloride followed by reduction with sodium borohydride and treatment with carbon monoxide.", "Starting Materials": [ "Cyclopentadiene", "Titanium tetrachloride", "Sodium borohydride", "Carbon monoxide" ], "Reaction": [ "Cyclopentadiene is reacted with titanium tetrachloride in anhydrous diethyl ether to form bis(cyclopentadienyl)titanium dichloride.", "Sodium borohydride is added to the reaction mixture to reduce the titanium from a +4 to a +2 oxidation state.", "The resulting bis(cyclopentadienyl)titanium dichloride is then treated with carbon monoxide to form DICARBONYLBIS(CYCLOPENTADIENYL)TITANIUM(II).", "The product is purified by sublimation under vacuum." ] } | |
Numéro CAS |
12129-51-0 |
Nom du produit |
DICARBONYLBIS(CYCLOPENTADIENYL)TITANIUM(II) |
Formule moléculaire |
C12H10O2Ti-2 |
Poids moléculaire |
234.077 |
Nom IUPAC |
bis(oxomethylidene)titanium;cyclopenta-1,3-diene |
InChI |
InChI=1S/2C5H5.2CO.Ti/c2*1-2-4-5-3-1;2*1-2;/h2*1-3H,4H2;;;/q2*-1;;; |
Clé InChI |
AYSYTHDGPPKHIU-UHFFFAOYSA-N |
SMILES |
C1C=CC=[C-]1.C1C=CC=[C-]1.C(=O)=[Ti]=C=O |
Origine du produit |
United States |
Q & A
Q1: How does Dicarbonylbis(cyclopentadienyl)titanium(II) interact with carbonyl and imino groups, and what are the downstream effects of this interaction?
A1: Dicarbonylbis(cyclopentadienyl)titanium(II) acts as a powerful reducing agent, facilitating the coupling of carbonyl or imino functional groups. [] This interaction leads to the formation of new carbon-carbon bonds, a fundamental process in organic synthesis. The paper specifically investigates its potential as a model for carbon dioxide dimerization, highlighting the compound's ability to promote the formation of new C-C bonds from relatively inert molecules. [] Furthermore, the research explores a novel metallacycle formation resulting from this interaction, suggesting broader applications in synthesizing complex cyclic structures. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[[Ethoxy(propan-2-yloxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione](/img/structure/B576956.png)

![3,7-Methano-2H-indeno[5,6-b]azet-2-one,1,2a,3,3a,6,6a,7,7a-octahydro-,endo,exo-(8CI)](/img/structure/B576960.png)







